2,3-Dimethyl-1H-pyrrole 2,3-Dimethyl-1H-pyrrole
Brand Name: Vulcanchem
CAS No.: 600-28-2
VCID: VC3763293
InChI: InChI=1S/C6H9N/c1-5-3-4-7-6(5)2/h3-4,7H,1-2H3
SMILES: CC1=C(NC=C1)C
Molecular Formula: C6H9N
Molecular Weight: 95.14 g/mol

2,3-Dimethyl-1H-pyrrole

CAS No.: 600-28-2

Cat. No.: VC3763293

Molecular Formula: C6H9N

Molecular Weight: 95.14 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dimethyl-1H-pyrrole - 600-28-2

Specification

CAS No. 600-28-2
Molecular Formula C6H9N
Molecular Weight 95.14 g/mol
IUPAC Name 2,3-dimethyl-1H-pyrrole
Standard InChI InChI=1S/C6H9N/c1-5-3-4-7-6(5)2/h3-4,7H,1-2H3
Standard InChI Key OUYLXVQKVBXUGW-UHFFFAOYSA-N
SMILES CC1=C(NC=C1)C
Canonical SMILES CC1=C(NC=C1)C

Introduction

Basic Chemical Information and Identification

2,3-Dimethyl-1H-pyrrole is a nitrogen-containing heterocyclic organic compound belonging to the pyrrole family. It has the molecular formula C₆H₉N and a molecular weight of 95.1424 g/mol . The compound is officially registered with the Chemical Abstracts Service (CAS) under the registry number 600-28-2 . For standardized chemical identification purposes, its IUPAC Standard InChIKey is OUYLXVQKVBXUGW-UHFFFAOYSA-N .

Table 1: Basic Identification Data for 2,3-Dimethyl-1H-pyrrole

ParameterValue
Common Name2,3-Dimethyl-1H-pyrrole
Molecular FormulaC₆H₉N
Molecular Weight95.1424 g/mol
CAS Registry Number600-28-2
IUPAC Standard InChIKeyOUYLXVQKVBXUGW-UHFFFAOYSA-N
Alternative Names2,3-dimethyl-1H-pyrrol, 2,3-dimethyl-pyrrole, 1H-Pyrrole,2,3-dimethyl, 2,3-Dimethylpyrrol, dimethyl pyrrole
EINECS Number209-991-6

Physical and Chemical Properties

2,3-Dimethyl-1H-pyrrole exhibits specific physical and chemical properties that are characteristic of substituted pyrroles. The compound has a density of 0.948 g/cm³, which is slightly less than water, suggesting it would float on water . Its boiling point is recorded at 165°C at standard atmospheric pressure (760 mmHg) . From a safety perspective, it is important to note that the compound has a flash point of 60.3°C, indicating its flammable nature .

Additional physical properties include an index of refraction of 1.516 . The compound's lipophilicity, represented by its LogP value of 1.63150, suggests moderate lipid solubility and potential ability to cross biological membranes . The polar surface area (PSA) of 15.79000 provides insight into its potential bioavailability and membrane permeability .

Table 2: Physical and Chemical Properties of 2,3-Dimethyl-1H-pyrrole

PropertyValue
Density0.948 g/cm³
Boiling Point165°C at 760 mmHg
Flash Point60.3°C
Exact Mass95.07350
LogP1.63150
Polar Surface Area (PSA)15.79000
Index of Refraction1.516

Structural Characteristics

2,3-Dimethyl-1H-pyrrole consists of a five-membered aromatic heterocyclic ring containing one nitrogen atom. The structure features two methyl groups (-CH₃) attached at the C2 and C3 positions of the pyrrole ring. The nitrogen atom at position 1 bears a hydrogen atom (hence the "1H" in the name), which can participate in hydrogen bonding and contributes to the compound's chemical reactivity.

The pyrrole core of this molecule contains six π-electrons (two from the nitrogen atom and one from each of the four carbon atoms), fulfilling Hückel's rule for aromaticity with 4n+2 π-electrons (where n=1). This aromaticity influences the compound's stability and reactivity patterns.

Applications in Synthetic Chemistry and Research

2,3-Dimethyl-1H-pyrrole serves as an important building block in synthetic organic chemistry. According to the search results, it has been utilized as a precursor in the synthesis of more complex heterocyclic compounds. In particular, search result indicates that 2,3-dimethylmaleic anhydride, which is related to 2,3-dimethyl-1H-pyrrole, has been used in reactions with N³-substituted amidrazones to produce pyrrole-2,5-dione derivatives with potential anti-inflammatory properties .

The relatively simple structure of 2,3-dimethyl-1H-pyrrole, combined with its reactive nitrogen center and aromatic character, makes it a valuable scaffold for medicinal chemistry and materials science applications.

Analytical Methods for Detection and Characterization

For the identification and structural characterization of 2,3-dimethyl-1H-pyrrole and its derivatives, several analytical techniques are applicable. As mentioned in search result , these include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques such as HMQC and HMBC for detailed structural analysis

  • Single-crystal X-ray diffraction for determination of exact three-dimensional structure

  • Chromatographic methods for isolation and purity assessment

  • Mass spectrometry for exact mass determination

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator